molecular formula C21H27N5O3S3 B11191431 2-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-2-oxoethyl cyclohexyl(methyl)carbamodithioate

2-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-2-oxoethyl cyclohexyl(methyl)carbamodithioate

Cat. No.: B11191431
M. Wt: 493.7 g/mol
InChI Key: JXZZUIIVDWUKCO-UHFFFAOYSA-N
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Description

2-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-2-oxoethyl cyclohexyl(methyl)carbamodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a sulfamoyl group, a pyrimidinyl group, and a carbamodithioate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-2-oxoethyl cyclohexyl(methyl)carbamodithioate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-2-oxoethyl cyclohexyl(methyl)carbamodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

2-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-2-oxoethyl cyclohexyl(methyl)carbamodithioate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-2-oxoethyl cyclohexyl(methyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-2-oxoethyl cyclohexyl(methyl)carbamodithioate include:

    Sulfonamides: Compounds containing the sulfamoyl group, known for their antimicrobial properties.

    Pyrimidines: Compounds containing the pyrimidinyl group, often used in pharmaceuticals and agrochemicals.

    Carbamodithioates: Compounds containing the carbamodithioate group, used in various industrial applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H27N5O3S3

Molecular Weight

493.7 g/mol

IUPAC Name

[2-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]anilino]-2-oxoethyl] N-cyclohexyl-N-methylcarbamodithioate

InChI

InChI=1S/C21H27N5O3S3/c1-15-12-13-22-20(23-15)25-32(28,29)18-10-8-16(9-11-18)24-19(27)14-31-21(30)26(2)17-6-4-3-5-7-17/h8-13,17H,3-7,14H2,1-2H3,(H,24,27)(H,22,23,25)

InChI Key

JXZZUIIVDWUKCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC(=S)N(C)C3CCCCC3

Origin of Product

United States

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